molecular formula C15H13BrN2O3S B14811997 But-2-enoic acid, 4-(4-bromophenyl-2-thiazolylaminocarbonyl)-, ethyl ester

But-2-enoic acid, 4-(4-bromophenyl-2-thiazolylaminocarbonyl)-, ethyl ester

Cat. No.: B14811997
M. Wt: 381.2 g/mol
InChI Key: WNRMZMHFYCEWFU-BQYQJAHWSA-N
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Description

Ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate is a complex organic compound featuring a thiazole ring, a bromophenyl group, and an ethyl ester. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group enhances its reactivity, while the thiazole ring contributes to its biological activity.

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

ethyl (E)-4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoate

InChI

InChI=1S/C15H13BrN2O3S/c1-2-21-14(20)8-7-13(19)18-15-17-12(9-22-15)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,18,19)/b8-7+

InChI Key

WNRMZMHFYCEWFU-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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